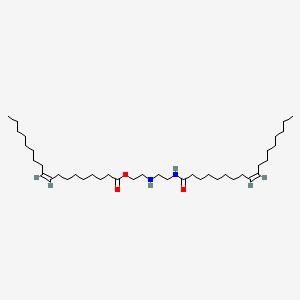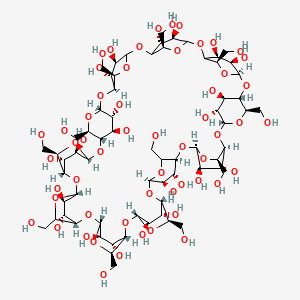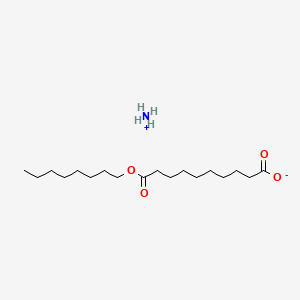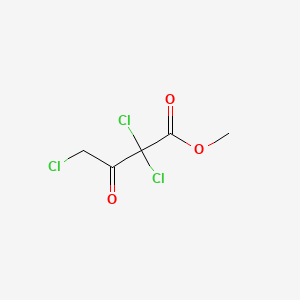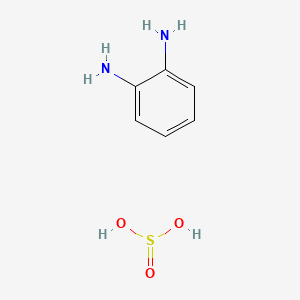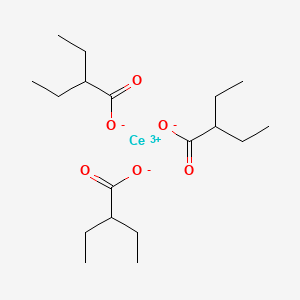
Cerium tris(2-ethylbutyrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium tris(2-ethylbutyrate) is a chemical compound with the molecular formula C18H33CeO6 and a molecular weight of 485.57 g/mol . It is a cerium(III) salt of 2-ethylbutyric acid and is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium tris(2-ethylbutyrate) can be synthesized through the reaction of cerium(III) chloride with 2-ethylbutyric acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: Industrial production of cerium tris(2-ethylbutyrate) often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Cerium tris(2-ethylbutyrate) undergoes several types of chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under specific conditions.
Reduction: Cerium(IV) can be reduced back to cerium(III).
Substitution: The 2-ethylbutyrate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or chelating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium(IV) compounds, while substitution reactions can produce various cerium(III) complexes with different ligands .
Scientific Research Applications
Cerium tris(2-ethylbutyrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of cerium tris(2-ethylbutyrate) involves its ability to undergo redox reactions, switching between cerium(III) and cerium(IV) states. This redox activity allows it to interact with reactive oxygen species (ROS) and other molecular targets, thereby exerting its effects. The compound’s antioxidant properties are particularly significant in biomedical applications, where it can protect cells from oxidative damage .
Comparison with Similar Compounds
Cerium Nitrate: Used in wound treatment and has antimicrobial properties.
Cerium Oxide (Nanoceria): Known for its antioxidant and antibacterial activities.
Cerium Acetate: Utilized in various chemical reactions and industrial applications.
Uniqueness: Cerium tris(2-ethylbutyrate) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other cerium compounds. Its ability to form stable complexes and undergo ligand exchange reactions makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
94278-28-1 |
|---|---|
Molecular Formula |
C18H33CeO6 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
cerium(3+);2-ethylbutanoate |
InChI |
InChI=1S/3C6H12O2.Ce/c3*1-3-5(4-2)6(7)8;/h3*5H,3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
InChI Key |
ATAWLIKXIGUNBJ-UHFFFAOYSA-K |
Canonical SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



